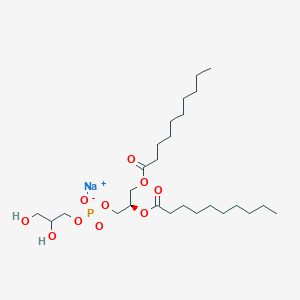
Sodium (2R)-2,3-bis(decanoyloxy)propyl 2,3-dihydroxypropyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Sodium (2R)-2,3-bis(decanoyloxy)propyl 2,3-dihydroxypropyl phosphate is a useful research compound. Its molecular formula is C26H50NaO10P and its molecular weight is 576.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Sodium (2R)-2,3-bis(decanoyloxy)propyl 2,3-dihydroxypropyl phosphate is a phospholipid compound that exhibits significant biological activity. Its structure features a glycerol backbone with decanoyloxy groups and a phosphate moiety, which contributes to its amphiphilic nature and potential applications in drug delivery systems, particularly in liposomal formulations.
- Molecular Formula : C26H50NaO10P
- Molecular Weight : 576.64 g/mol
- CAS Number : 322647-25-6
This compound's unique structure allows it to interact with biological membranes, making it a candidate for various therapeutic applications.
This compound primarily functions through its ability to form liposomes. These liposomal formulations can encapsulate drugs and enhance their bioavailability and stability. The compound's phospholipid nature facilitates the formation of bilayers that mimic cellular membranes, allowing for effective drug delivery.
Research Findings
- Liposomal Formulations : Studies have demonstrated that liposomes containing this compound can activate murine invariant natural killer T (iNKT) cells, which play a crucial role in immune responses .
- Anti-HIV Activity : Research indicates that related phospholipid compounds exhibit anti-HIV properties by inhibiting viral replication and cytopathicity. The effectiveness of these compounds is often measured in terms of their half-maximal effective concentration (EC50) .
- Toxicological Assessments : Toxicity studies conducted via the EPA's CompTox Dashboard suggest that the compound possesses a favorable safety profile at therapeutic doses, although further studies are needed to fully understand its toxicological impact in vivo .
Case Study 1: Liposomal Delivery Systems
A study focused on the use of this compound in liposomal formulations for targeted drug delivery. The results indicated enhanced uptake in cancer cells compared to traditional delivery methods, highlighting the compound's potential in oncology .
Case Study 2: Immunomodulatory Effects
Another study evaluated the immunomodulatory effects of this compound on iNKT cells. The findings revealed that liposomes containing this phospholipid significantly increased cytokine production, suggesting a role in enhancing immune responses against tumors .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
sodium;[(2R)-2,3-di(decanoyloxy)propyl] 2,3-dihydroxypropyl phosphate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H51O10P.Na/c1-3-5-7-9-11-13-15-17-25(29)33-21-24(22-35-37(31,32)34-20-23(28)19-27)36-26(30)18-16-14-12-10-8-6-4-2;/h23-24,27-28H,3-22H2,1-2H3,(H,31,32);/q;+1/p-1/t23?,24-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGMIDKKARMDEU-RETUOTIWSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCC.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCC.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H50NaO10P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677099 |
Source


|
| Record name | Sodium (2R)-2,3-bis(decanoyloxy)propyl 2,3-dihydroxypropyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
576.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
322647-25-6 |
Source


|
| Record name | Sodium (2R)-2,3-bis(decanoyloxy)propyl 2,3-dihydroxypropyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














